SU11657
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Description
SU11657 is a FLT3 inhibitor and also a multireceptor tyrosine kinase inhibitor (primarily vascular endothelial growth factor, platelet-derived growth factor). SU11657, an analogue of Sunitinib (SU11248) developed as a research tool, and an inhibitor of the same RTK family members, was shown to be highly effective in treating leukemia and neuroblastoma in in vivo models. SU11657 is capable of amplifying the growth inhibitory effects of irradiation in meningioma cells. Dual treatment with SU11657 and doxorubicin increases survival of leukemic mice.)
Scientific Research Applications
Enhancing Radiosensitivity in Meningioma Cells
SU11657, a multireceptor tyrosine kinase inhibitor, has shown potential in enhancing the radiosensitivity of human meningioma cells. This effect was observed in both atypical and benign meningioma cells, as well as human umbilical vein endothelial cells (HUVEC), when treated with SU11657 in combination with irradiation. The inhibitor alone reduced cell proliferation and clonogenic survival, amplifying the growth inhibitory effects of irradiation in meningioma cells. This suggests a rationale for further clinical evaluation of SU11657, especially in atypical and malignant meningioma patients (Milker-Zabel et al., 2008).
Trimodal Cancer Treatment
SU11657 has been studied as part of a trimodal strategy combining antiangiogenesis, chemotherapy, and radiotherapy. It was found that the combination of SU11657, Pemetrexed (a multitargeted folate antimetabolite), and ionizing radiation had superior antiendothelial and antitumor effects compared to single and dual therapy combinations. The use of SU11657 notably decreased tumor cell proliferation and vessel count, indicating its potential as a clinically relevant antitumor strategy (Huber et al., 2005).
Treatment of Myeloproliferative Disease
SU11657 has shown therapeutic potential in treating TEL-PDGFRB-induced myeloproliferative disease in mice. The inhibitor effectively suppressed myeloproliferation and prolonged survival in mice treated with it, suggesting its potential application in humans with hematologic malignancies expressing PDGFR fusion oncogenes (Cain et al., 2004).
Inhibiting Tumor Growth in Neuroblastomas
The inhibitor SU11657 was observed to significantly inhibit the growth of human neuroblastoma xenografts in mice. This effect was associated with reduced expression of VEGFR-2, PDGFR-β, and c-KIT protein in the tumor cell and endothelial cell compartment, as well as a reduction in tumor angiogenesis. These findings suggest that SU11657 might be beneficial in treating rapidly growing and highly vascularized solid tumors in children, such as neuroblastoma (Bäckman & Christofferson, 2005).
Sensitivity in Pediatric Acute Myeloid Leukemia
SU11657 showed moderate cytotoxicity against pediatric acute myeloid leukemia (AML) samples in vitro. Samples with FLT3 and KIT mutations were more sensitive to SU11657 than wild-type samples. This suggests the potential for further clinical evaluation of SU11657, particularly in pediatric AML patients with these mutations (Goemans et al., 2010).
Additional Studies
Further studies have examined SU11657 in various contexts, such as its combination with doxorubicin to increase survival in leukemic mice (Lee, Ševčíková, & Kogan, 2007), its effect on canine mast cell tumors (Pryer et al., 2003), and its role in inhibiting acid sphingomyelinase and multidrug resistance (Ellegaard et al., 2013).
properties
Product Name |
SU11657 |
---|---|
IUPAC Name |
NONE |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
SU11657; SU11657; SU11657. |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.